molecular formula C29H30N2O2 B4907978 2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE

Cat. No.: B4907978
M. Wt: 438.6 g/mol
InChI Key: QZRZMKCAVUGUHH-UHFFFAOYSA-N
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Description

2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of benzo[a]phenanthridinones. This compound is characterized by its unique structure, which includes a morpholine ring attached to a phenyl group, and a benzo[a]phenanthridinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[a]phenanthridinone core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the morpholine ring: This step involves the reaction of the intermediate with morpholine under specific conditions to attach the morpholine ring to the phenyl group.

    Final modifications: Additional steps may be required to introduce the dimethyl groups and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in larger reactors.

Chemical Reactions Analysis

Types of Reactions

2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the benzo[a]phenanthridinone core.

    Substitution: Various substitution reactions can occur on the phenyl or morpholine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.

Scientific Research Applications

2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-DIMETHYL-5-[4-(MORPHOLIN-4-YL)PHENYL]-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzo[a]phenanthridinone core with the morpholine ring. This unique structure may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2,2-dimethyl-5-(4-morpholin-4-ylphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-29(2)17-23-26-22-6-4-3-5-19(22)9-12-24(26)30-28(27(23)25(32)18-29)20-7-10-21(11-8-20)31-13-15-33-16-14-31/h3-12,28,30H,13-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRZMKCAVUGUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)N6CCOCC6)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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